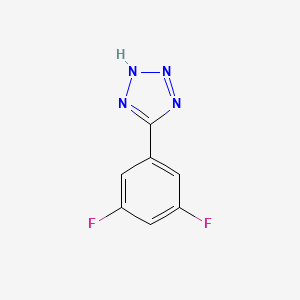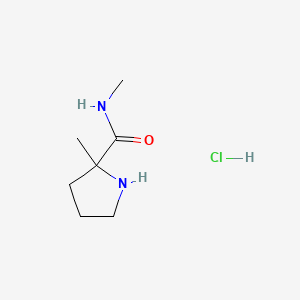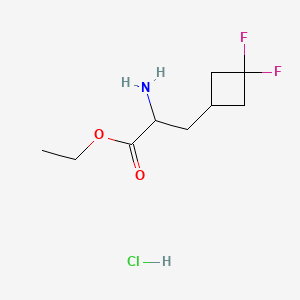![molecular formula C13H19Cl2N3 B13585991 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride](/img/structure/B13585991.png)
1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group and a 4-methylphenyl group attached to the pyrazole ring, along with an ethanamine side chain. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
準備方法
The synthesis of 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride typically involves multiple steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Formation of the ethanamine side chain: This step involves the attachment of the ethanamine group to the pyrazole ring, which can be achieved through nucleophilic substitution reactions.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biochemical studies to investigate the interactions of pyrazole derivatives with biological targets.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethan-1-aminedihydrochloride can be compared with other similar compounds, such as:
1-[5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone: This compound has a similar structure but contains an indole ring instead of a pyrazole ring.
Ethanone, 1-(4-methylphenyl)-: This compound is structurally related but lacks the pyrazole ring and the ethanamine side chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine side chain, which confer distinct chemical and biological properties.
特性
分子式 |
C13H19Cl2N3 |
|---|---|
分子量 |
288.21 g/mol |
IUPAC名 |
1-[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H17N3.2ClH/c1-9-4-6-12(7-5-9)16-11(3)13(8-15-16)10(2)14;;/h4-8,10H,14H2,1-3H3;2*1H |
InChIキー |
DMJNSRKMVZFHOL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(C)N)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)






![(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13585961.png)
![N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13585965.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate](/img/structure/B13585971.png)

![1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride](/img/structure/B13585979.png)
